molecular formula C13H15ClN4O B2396608 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 387344-71-0

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide

Cat. No. B2396608
CAS RN: 387344-71-0
M. Wt: 278.74
InChI Key: LSSLOSVWVWDYJA-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C5H7ClN2 . It’s a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . Benzohydrazide is a type of chemical compound known as a hydrazide, which are derivatives of hydrazine where one or both of the hydrogen atoms are replaced by an acyl group.


Molecular Structure Analysis

The molecular structure of 4-chloro-3,5-dimethyl-1H-pyrazole consists of a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also has a chlorine atom attached to one of the carbon atoms .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide” are not available, compounds containing the 4-chloro-3,5-dimethyl-1H-pyrazole moiety are known to exhibit a broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

4-Chloro-3,5-dimethyl-1H-pyrazole is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 130.58 .

Safety and Hazards

The safety information for 4-chloro-3,5-dimethyl-1H-pyrazole indicates that it is a hazardous substance. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by compounds containing the 4-chloro-3,5-dimethyl-1H-pyrazole moiety . Additionally, more research could be done to explore its synthesis and chemical properties.

properties

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c1-8-12(14)9(2)18(17-8)7-10-4-3-5-11(6-10)13(19)16-15/h3-6H,7,15H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSLOSVWVWDYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328070
Record name 3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

387344-71-0
Record name 3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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